N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide
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Overview
Description
N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxybenzylidene group, and a hydrazinyl group
Preparation Methods
The synthesis of N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable hydrazine derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide can be compared with similar compounds such as:
N-cyclohexyl-5-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-5-oxopentanamide: This compound has additional methoxy groups, which may alter its chemical reactivity and biological activity.
N-cyclohexyl-5-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-5-oxopentanamide: The presence of a hydroxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H27N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-12-10-15(11-13-17)14-20-22-19(24)9-5-8-18(23)21-16-6-3-2-4-7-16/h10-14,16H,2-9H2,1H3,(H,21,23)(H,22,24)/b20-14+ |
InChI Key |
DSFDXSJRMCRMTL-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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